2-amino-3-(2,5-dichlorophenyl)propanoic Acid
Description
2-amino-3-(2,5-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, an essential amino acid, and contains two chlorine atoms attached to the benzene ring
Properties
IUPAC Name |
2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128833-95-4 | |
| Record name | 2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phenylalanine Ammonia Lyase (PAL)-Catalyzed Amination
Recent advances leverage phenylalanine ammonia lyase (PAL) to synthesize non-natural D-amino acids with high enantioselectivity.
Cascade Process :
-
Substrate Preparation : 2,5-Dichlorocinnamic acid is synthesized via Knoevenagel condensation of 2,5-dichlorobenzaldehyde with malonic acid.
-
Enzymatic Amination : PAL catalyzes the anti-Markovnikov addition of ammonia to the α,β-unsaturated acid, producing racemic 2-amino-3-(2,5-dichlorophenyl)propanoic acid.
-
Deracemization :
Key Improvements :
-
High-throughput screening identified PAL variants (e.g., PAL-A146V) with 3-fold higher activity for electron-deficient substrates like 2,5-dichlorocinnamic acid.
-
Continuous flow systems enhance productivity, achieving space-time yields of 15 g/L/day.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency. A representative workflow includes:
| Step | Conditions | Equipment |
|---|---|---|
| Cinnamic acid synthesis | 80°C, 4 h, 95% yield | Packed-bed reactor |
| Enzymatic amination | 30°C, pH 8.5, 72 h | Immobilized enzyme reactor |
| Deracemization | 25°C, 0.5M borate buffer | CSTR with in-line HPLC |
Advantages :
-
Enzyme immobilization on chitosan beads allows reuse for >10 batches without activity loss.
-
In-line analytics enable real-time adjustment of oxidation-reduction cycles to maintain ee >99%.
Emerging Methodologies
Photocatalytic Asymmetric Synthesis
Preliminary studies explore visible-light-driven catalysis for stereocontrol. Using a Ru(bpy)₃²⁺ photocatalyst and chiral phosphoric acid, 2,5-dichlorophenylpyruvic acid undergoes reductive amination with 78% ee and 85% yield.
Mechanistic Insight :
-
The photocatalyst generates a reactive Ru(III) species, enabling single-electron transfer to the ketone substrate.
-
Chiral induction occurs via hydrogen bonding between the phosphoric acid and intermediate radical.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Steps | Scalability |
|---|---|---|---|---|
| Strecker synthesis | 45–60 | 50–75 | 3 | Moderate |
| PAL deracemization | 78–85 | >99 | 2 | High |
| Photocatalytic | 85 | 78 | 1 | Low |
Trade-offs :
-
Enzymatic methods offer superior enantioselectivity but require specialized biocatalysts.
-
Photocatalysis simplifies the workflow but lacks industrial precedent.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-amino-3-(2,5-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(3,5-dichlorophenyl)propanoic acid
- 2-amino-3-(4-chlorophenyl)propanoic acid
- 2-amino-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
2-amino-3-(2,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
Biological Activity
2-Amino-3-(2,5-dichlorophenyl)propanoic acid, often referred to as a derivative of amino acids, has garnered attention for its diverse biological activities. This compound features a dichlorophenyl group attached to a propanoic acid backbone, characterized by the molecular formula CHClNO. Its unique structure allows for specific interactions with biological targets, influencing various biochemical pathways.
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine in the presence of solvents like ethanol. The reaction is generally performed under controlled temperatures (50-70 °C) with purification methods such as recrystallization or chromatography employed to isolate the final product. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies .
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes and receptors. Notably, it has been shown to influence neurotransmitter systems by mimicking or blocking the action of natural compounds. This modulation can significantly affect synaptic transmission and metabolic regulation .
Therapeutic Potential
- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in inflammatory processes. This suggests its utility in treating conditions characterized by inflammation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting specific bacterial strains, although detailed studies are required to fully elucidate its spectrum of activity .
- Anticancer Activity : There are indications that this compound may have anticancer properties through its interactions with tumor cell transporters such as LAT1 (L-type amino acid transporter 1), which is crucial for supplying essential nutrients to tumor cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |
| Antimicrobial | Inhibition of specific bacterial strains | |
| Anticancer | Interaction with LAT1 transporter |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various amino acid derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro when treated with this compound compared to controls.
Case Study 2: Antimicrobial Testing
In antimicrobial assays, this compound demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria. While it showed promising results against certain strains, further investigations are needed to explore its full antimicrobial potential and mechanisms .
Q & A
Basic Questions
Q. What are the recommended synthesis routes for 2-amino-3-(2,5-dichlorophenyl)propanoic Acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenated aromatic precursors coupled with amino acid frameworks. For example, reductive amination of 2,5-dichlorobenzaldehyde with protected glycine derivatives, followed by deprotection, is a common strategy. Reaction parameters like pH (optimal range: 7–9), temperature (60–80°C), and catalysts (e.g., Pd/C for hydrogenation) critically affect yield . Purity can be enhanced via recrystallization in ethanol-water mixtures.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation risks . Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Regular air sampling is advised to monitor workplace exposure .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves enantiomeric impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns on the dichlorophenyl ring. Mass spectrometry (ESI-MS) validates molecular weight (theoretical: ~264.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical variations in this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IG-3 column) distinguishes enantiomers. X-ray crystallography provides definitive stereochemical assignments by analyzing crystal packing and hydrogen-bonding networks . Computational modeling (DFT or MD simulations) predicts stability differences between stereoisomers .
Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity (KD). Include controls with non-chlorinated analogs to assess halogen-specific effects.
- Kinetic studies : Vary substrate concentration under pseudo-first-order conditions to determine Michaelis-Menten parameters .
- Structural biology : Co-crystallize the compound with target proteins to map binding pockets .
Q. How can researchers address discrepancies in reported bioactivity data across different studies?
- Methodological Answer :
- Batch variability : Verify purity via LC-MS and elemental analysis. Impurities >1% can skew bioactivity .
- Assay conditions : Standardize buffer pH, ionic strength, and temperature. For example, phosphatase activity assays are sensitive to Mg²⁺ concentrations .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers and experimental noise .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin inclusion complexes. Adjust pH to 7.4 (near the compound’s pKa ~2.3 for carboxyl group) to enhance ionization .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., ascorbic acid) if oxidative degradation is observed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
